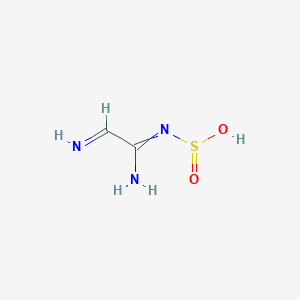![molecular formula C28H29N5O6 B12536247 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a benzimidazole moiety, a dimethylbenzoyl group, and a phenylmethoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the dimethylbenzoyl group: This step involves the acylation of the benzimidazole derivative with 3,5-dimethylbenzoyl chloride under basic conditions.
Attachment of the phenylmethoxycarbonylamino group: This can be done through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biochemistry: It can be used as a probe to study the interactions between proteins and small molecules.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole, 2-aminobenzimidazole, and 1-methylbenzimidazole share structural similarities with 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid.
Dimethylbenzoyl derivatives: Compounds like 3,5-dimethylbenzoic acid and its derivatives.
Phenylmethoxycarbonylamino derivatives: Compounds like phenylmethoxycarbonyl chloride and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C28H29N5O6 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H29N5O6/c1-16-12-19(13-17(2)24(16)39-22-11-7-10-21-23(22)32-27(29)33(21)3)25(34)30-14-20(26(35)36)31-28(37)38-15-18-8-5-4-6-9-18/h4-13,20H,14-15H2,1-3H3,(H2,29,32)(H,30,34)(H,31,37)(H,35,36) |
InChI-Schlüssel |
JKXOVEQGEWPNFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C(N3C)N)C)C(=O)NCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)






![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)

